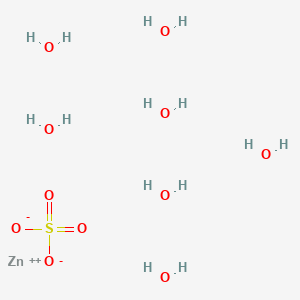

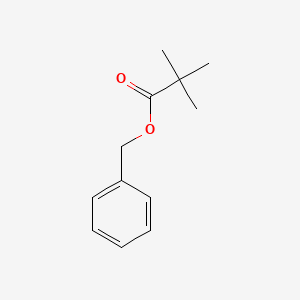

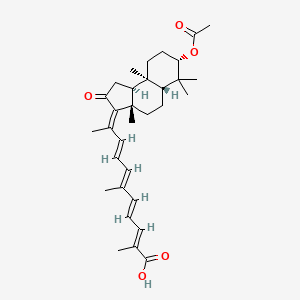

![molecular formula C13H15ClN2O2 B1202164 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide CAS No. 21424-91-9](/img/structure/B1202164.png)

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Descripción general

Descripción

Synthesis AnalysisThe synthesis of related compounds often involves reactions that introduce specific functional groups, such as chloro, methoxy, and acetamide groups, into indole derivatives. A study by Helliwell et al. (2011) presents the synthesis of a compound with a similar structure, highlighting the roles of intramolecular hydrogen bonding and the orientation of acetamide groups due to these interactions (Helliwell, M. et al., 2011). Such synthetic routes could potentially be adapted for the synthesis of "2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide."

Molecular Structure Analysis

The molecular structure of compounds within this chemical space often reveals significant features such as planarity, conjugation, and specific orientations of functional groups. The study on a related compound by Karmakar et al. (2008) discusses the molecular structure in detail, including the planarity of the ring system and the orientation of functional groups, which are crucial for understanding the electronic and spatial configuration of the molecule (Karmakar, A. & Baruah, J., 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds like "this compound" are influenced by the presence and position of substituents on the indole ring. These reactions include substitutions, additions, and possibly cyclizations, leading to a wide array of derivatives with diverse properties. A related study by Su Xue-ju (2015) on the IR spectrum of a similar compound offers insights into its reactive sites and potential chemical behaviors (Su Xue-ju, 2015).

Aplicaciones Científicas De Investigación

Chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, are extensively used in agriculture. These compounds are known to be carcinogenic in rats, with a complex metabolic activation pathway leading to DNA-reactive dialkylbenzoquinone imine. This pathway involves intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) (Coleman, Linderman, Hodgson, & Rose, 2000).

Studies on the adsorption, mobility, and efficacy of alachlor and metolachlor have shown a positive correlation with soil organic matter content, clay content, and surface area. These herbicides' bioactivity against grass and broadleaf weeds varies depending on soil properties (Peter & Weber, 1985).

N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which are structurally related to 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, have been investigated as potential antiallergic agents. One such compound showed significant potency in inhibiting histamine release and IL-4 production in assays (Menciu et al., 1999).

The occurrence and transport of acetochlor in streams of the Mississippi River Basin have been extensively studied. Acetochlor was found to be the third most heavily used corn herbicide by 1996, with detectable concentrations in numerous stream samples. The study provides valuable insights into the environmental impact of these herbicides (Clark & Goolsby, 1999).

2-Bromomelatonin, synthesized from melatonin, which is similar in structure to the compound , has shown potent agonist activity in physiological studies, suggesting potential applications in neuroscience research (Duranti et al., 1992).

Infrared (IR) spectroscopy studies on N-(5-methoxy indol-3-yl)ethyl acetamide, closely related to this compound, have been conducted using density functional theory (DFT). Such studies are crucial for understanding the molecular structure and properties of these compounds (Xue-ju, 2015).

Mecanismo De Acción

Target of Action

Similar indole derivatives have been found to bind with high affinity to multiple receptors . For instance, 5-MeO-DALT, an indole derivative, binds to various serotonin and adrenergic receptors .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes in cellular function . For example, 5-MeO-DALT acts as a monoamine reuptake inhibitor .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Propiedades

IUPAC Name |

2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c1-18-10-2-3-12-11(6-10)9(8-16-12)4-5-15-13(17)7-14/h2-3,6,8,16H,4-5,7H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLPNTKRPMTACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175697 | |

| Record name | Isamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21424-91-9 | |

| Record name | Isamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021424919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Isamide interact with the 5-hydroxytryptamine (5-HT) system, and what are the downstream effects?

A1: Research indicates that Isamide acts as a competitive antagonist of 5-HT, specifically in the rat uterus. [] This means it competes with 5-HT for binding to its receptors, effectively blocking 5-HT's actions. The study demonstrated that Isamide effectively inhibited uterine contractions induced by 5-HT in a dose-dependent manner. This blockade was found to be reversible and specific to the 5-HT receptor, as Isamide didn't affect contractions induced by other agents like oxytocin or bradykinin. [] This specific interaction with the 5-HT system suggests potential applications in understanding 5-HT related physiological processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-[Oxo(1-pyrrolidinyl)methyl]cyclohexyl]-3-(phenylmethyl)urea](/img/structure/B1202098.png)

![2-[(4-Fluorophenoxy)methyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile](/img/structure/B1202099.png)

![1-Cyclohexyl-4-[1-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]propyl]piperazine](/img/structure/B1202100.png)

![4-[3-(4-Fluorophenyl)-2,5,6-trimethyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1202101.png)

![N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1202103.png)